molecular formula C15H22N2O B11868155 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one

Cat. No.: B11868155
M. Wt: 246.35 g/mol
InChI Key: IOJCWKJNLPDBKG-UHFFFAOYSA-N
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Description

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one is a compound that belongs to the class of amino ketones It is characterized by the presence of an azepane ring, a phenyl group, and an amino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpropan-1-one with azepane in the presence of an appropriate catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the azepane ring and phenyl group contribute to its overall binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(azepan-1-yl)ethanone
  • 1-Phenylpropan-2-amine
  • 2-Amino-1-(1-azepanyl)ethanone

Uniqueness

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-amino-1-(azepan-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H22N2O/c16-14(12-13-8-4-3-5-9-13)15(18)17-10-6-1-2-7-11-17/h3-5,8-9,14H,1-2,6-7,10-12,16H2

InChI Key

IOJCWKJNLPDBKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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